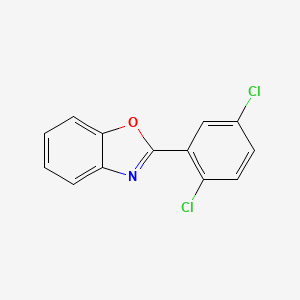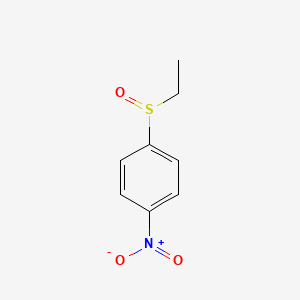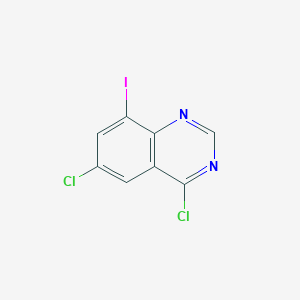
1-(1-benzothiophen-3-yl)ethan-1-ol
Übersicht
Beschreibung
1-(1-benzothiophen-3-yl)ethan-1-ol is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with an ethanol group attached to the third carbon of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-benzothiophen-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of o-alkynylthioanisoles under specific conditions . Another method includes the use of coupling reactions and electrophilic cyclization reactions . These reactions typically require catalysts such as palladium or copper and are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale coupling reactions using advanced catalytic systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-benzothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1-(1-benzothiophen-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Wirkmechanismus
The mechanism by which 1-(1-benzothiophen-3-yl)ethan-1-ol exerts its effects is primarily through its interaction with biological targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It is also known to act as an antioxidant, neutralizing free radicals and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: The parent compound without the ethanol group.
Thiophene: A simpler structure with just the thiophene ring.
Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene core.
Uniqueness: 1-(1-benzothiophen-3-yl)ethan-1-ol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H10OS |
|---|---|
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
1-(1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3 |
InChI-Schlüssel |
KZOMPPGAMFPYDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8741526.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8741556.png)



![4-{2-[Di(propan-2-yl)amino]ethoxy}-3-methoxyaniline](/img/structure/B8741569.png)




![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)

